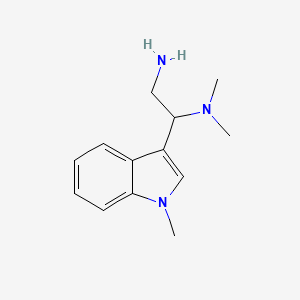

N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(1-methylindol-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-15(2)13(8-14)11-9-16(3)12-7-5-4-6-10(11)12/h4-7,9,13H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZKBTKAHBXKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine typically involves the reaction of 1-methyl-1H-indole with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Pharmacological Research

N1,N1-Dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores makes it a candidate for drug development targeting various biological pathways.

Key Areas of Investigation :

-

Anticancer Activity :

- Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. A notable study indicated that compounds with similar structures can induce apoptosis in leukemia cells by disrupting mitochondrial function.

- Neuropharmacology :

-

Enzyme Inhibition :

- Investigations reveal that this compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer's.

Biochemical Studies

The compound's interactions at the biochemical level have been extensively studied to understand its mechanism of action.

Mechanistic Insights :

- Receptor Binding : Studies indicate that this compound binds to various receptors, suggesting its role as a modulator in receptor-mediated signaling pathways .

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the cytotoxic effects of N1,N1-dimethyl derivatives on cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathway activation.

Case Study 2: Neuropharmacological Effects

Research published in Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings suggested that it could enhance serotonin signaling, providing insights into its potential use in treating depression and anxiety disorders.

Case Study 3: Enzyme Inhibition Analysis

A comparative study highlighted the enzyme inhibition properties of N1,N1-dimethyl derivatives against acetylcholinesterase. The results indicated a promising IC50 value, suggesting its potential utility in developing treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological macromolecules, influencing their activity and function. This interaction can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Modifications

N1,N1-Dimethyl-N2-((5-nitro-1H-indol-3-yl)methyl)ethane-1,2-diamine (Compound 10)

- Structure : Differs by a nitro group at the indole’s 5-position instead of a methyl group.

- Synthesis : Synthesized via reductive amination of 5-nitroindole-3-carboxaldehyde with N1,N1-dimethylethane-1,2-diamine (yield: 36%, Mp: 162–164°C) .

- The electron-withdrawing nitro group may reduce indole basicity compared to the target compound’s methyl substituent .

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

Ethylenediamine Backbone Derivatives

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine

- Structure : Phenyl substituent replaces the indole group.

- Physicochemical Data : Lower melting point (liquid at room temperature) due to reduced aromatic stacking. NMR shifts (δ 2.2–3.1 ppm for methyl and ethylene protons) reflect similar dimethylamine electronic environments .

- Applications : Intermediate in ligand synthesis; phenyl group enables π-π interactions in coordination chemistry .

N1-(2-Aminoethyl)-1-benzyl-N-isopropylpyrrolidin-3-amine

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Methyl Substituent (Target Compound): Increases lipophilicity (logP ~2.5 predicted), favoring membrane penetration .

Biological Activity

N1,N1-Dimethyl-1-(1-methyl-1H-indol-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C13H19N3 and a molecular weight of approximately 217.32 g/mol. This compound is characterized by its unique structure that includes a dimethylated ethane backbone and an indole moiety, which is significant in medicinal chemistry due to its biological activity.

Chemical Structure and Properties

The compound features two amine groups, making it a diamine. Its structure can be represented as follows:

This configuration allows for various interactions with biological targets, particularly in anticancer research.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Compounds with indole structures are often studied for their ability to interact with DNA and protein targets within cells. Notably, derivatives of this compound have demonstrated the ability to bind to G-quadruplex structures in DNA, which are associated with cancer cell proliferation.

Antiparasitic Activity

In related studies, compounds similar to this compound have been synthesized and screened for antileishmanial activity against Leishmania major. Some derivatives showed comparable activity to the clinically used antileshmanial drug amphotericin B, suggesting potential therapeutic applications in treating parasitic infections .

While specific mechanisms of action for this compound have not been fully elucidated, the following points highlight its possible interactions:

- DNA Interaction : The presence of the indole moiety suggests that it may interact with nucleic acids, potentially disrupting cancer cell proliferation.

- Protein Binding : The amine groups may facilitate binding to various protein targets, influencing cellular pathways involved in cancer and parasitic diseases.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps. A detailed synthetic pathway includes:

- Formylation : Utilizing Vilsmeier-type reactions to introduce formyl groups.

- Amination : Subsequent reactions to yield the final diamine product.

This multi-step process underscores the complexity involved in producing this compound for research purposes .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethyltryptamine | Structure | Known for its psychoactive properties; structurally related via the indole ring. |

| 5-Hydroxyindoleacetic Acid | Structure | A metabolite of serotonin; involved in neurotransmitter activity. |

| Indomethacin | Structure | An anti-inflammatory drug; contains an indole structure but differs significantly in functional groups. |

The distinct combination of a dimethylated ethylene diamine backbone and an indole moiety in this compound provides unique biological activities not observed in these other compounds .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.